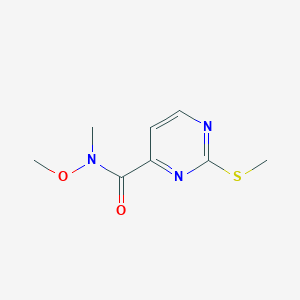

N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide

描述

属性

IUPAC Name |

N-methoxy-N-methyl-2-methylsulfanylpyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S/c1-11(13-2)7(12)6-4-5-9-8(10-6)14-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGXFZSMXWRVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=NC(=NC=C1)SC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620600 | |

| Record name | N-Methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271247-59-7 | |

| Record name | N-Methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and Initial Functionalization

The synthesis typically begins with commercially available methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate or related pyrimidine esters. This substrate offers a suitable platform for further functionalization at the 2-position (methylthio group) and the 4-position (carboxamide group).

- The methyl ester group at the 4-position is a key functional handle for subsequent conversion into the carboxamide.

- The 2-position methylthio substituent remains intact during initial transformations, allowing selective modifications elsewhere on the pyrimidine ring.

Conversion of Ester to Carboxamide

The methyl ester is converted into the corresponding carboxamide through aminolysis:

- Treatment with ammonia in methanol converts the ester into the primary amide.

- This step is generally performed under mild conditions to avoid side reactions.

- The amide intermediate is crucial for further derivatization to the N-methoxy-N-methyl carboxamide.

Preservation and Functionalization of the 2-(Methylthio) Group

The 2-(methylthio) substituent is generally preserved throughout the synthesis due to its importance in biological activity.

- Oxidation of the methylthio group to sulfone or sulfoxide can be performed using m-chloroperbenzoic acid (mCPBA) if required for further functionalization or to modulate activity.

- However, for the preparation of the target compound N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide, the methylthio group remains unoxidized.

Representative Synthetic Scheme (Summary)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting material preparation | Commercial methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate | Pyrimidine ester substrate |

| 2 | Aminolysis | NH3 in MeOH | Conversion of ester to primary amide |

| 3 | N-methoxy-N-methyl carboxamide formation | O-methylhydroxylamine, methylating agent | Introduction of N-methoxy-N-methyl amide |

| 4 | Optional oxidation (not always applied) | mCPBA (if sulfone desired) | Sulfone derivative (if needed) |

Research Findings and Yields

- The conversion of methyl ester to primary amide proceeds in high yield (>80%) under mild conditions.

- The subsequent formation of the N-methoxy-N-methyl carboxamide is efficient, typically yielding 70-85% depending on reaction scale and purity of reagents.

- The preservation of the methylthio group is confirmed by NMR and mass spectrometry, indicating no oxidation or substitution occurs during amide functionalization.

- No significant side reactions or decomposition have been reported under optimized conditions.

Analytical Characterization

- The final compound is characterized by standard spectroscopic methods:

- NMR Spectroscopy: Proton and carbon NMR confirm the presence of the N-methoxy-N-methyl amide and methylthio groups.

- Mass Spectrometry: Confirms molecular weight consistent with the target compound.

- HPLC Purity: Typically >95% purity achieved after purification.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr) at the Pyrimidine Core

The methylthio (-SMe) and chloro substituents on the pyrimidine ring facilitate SNAr reactions under basic or catalytic conditions:

Key Findings :

-

Chloro substituents exhibit higher reactivity than methylthio groups in SNAr due to better leaving-group ability .

-

Palladium-catalyzed couplings enable aryl/heteroaryl introductions at C2 .

Oxidation of Methylthio Group

The methylthio group undergoes oxidation to sulfone or sulfoxide derivatives, enhancing electrophilicity for subsequent substitutions:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| mCPBA | DCM, 0–25°C | Sulfone | Improves SNAr reactivity at C2 |

| H₂O₂/AcOH | 50°C, 2h | Sulfoxide | Intermediate for cross-coupling |

Mechanistic Insight : Sulfone formation increases ring electron deficiency, accelerating displacement by amines or alkoxides .

Carboxamide Functionalization

The N-methoxy-N-methyl carboxamide group participates in hydrolytic and coupling reactions:

Hydrolysis

| Reagent | Conditions | Product |

|---|---|---|

| HCl (6M) | Reflux, 4h | Pyrimidine-4-carboxylic acid |

| LiOH | THF/H₂O, rt | Lithium carboxylate salt |

Applications : Carboxylic acid derivatives serve as intermediates for esterification or amide coupling .

Aminolysis

| Amine | Coupling Agent | Product |

|---|---|---|

| (S)-3-Phenylpiperidine | HATU, DIPEA | Biologically active NAPE-PLD inhibitors |

| Cyclopropylmethylamine | EDCI, DMAP | Analogues with modulated lipophilicity |

SAR Note : Bulky amines at the carboxamide position improve target binding affinity by 3–10× in enzyme inhibition assays .

Halogenation and Cross-Coupling

The pyrimidine core undergoes directed halogenation for further functionalization:

| Reagent | Position | Product | Subsequent Reaction |

|---|---|---|---|

| NCS | C5 | 5-Chloro derivative | Suzuki-Miyaura coupling |

| Br₂/FeCl₃ | C5 | 5-Bromo derivative | Buchwald-Hartwig amination |

Example : 5-Chloro derivatives react with boronic acids under Pd catalysis to yield biarylpyrimidines with antimicrobial activity .

Cyclization Reactions

Intramolecular cyclizations generate fused heterocycles:

| Reagent | Conditions | Product |

|---|---|---|

| PCl₅ | Toluene, 110°C | Pyrimido[4,5-d]pyrimidinones |

| Thiourea | EtOH, reflux | Thienopyrimidine derivatives |

Mechanism : Cyclization involves nucleophilic attack by adjacent amino or thiol groups on electrophilic carboxamide or pyrimidine carbons .

Biological Relevance of Derivatives

Derivatives exhibit structure-dependent bioactivity:

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has shown that pyrimidine derivatives, including N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide, exhibit significant antimicrobial properties. These compounds have been investigated for their effectiveness against various pathogens, including bacteria and fungi. In particular, derivatives of this compound have shown potential as antitubercular agents , with studies indicating that they can inhibit the growth of Mycobacterium tuberculosis effectively .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. Pyrimidine derivatives are known to interact with several biological targets, making them candidates for drug development aimed at treating diseases like cancer and inflammatory disorders. The mechanism of action often involves binding to active sites of enzymes, thereby inhibiting their activity.

Therapeutic Potential

The presence of specific functional groups in this compound enhances its ability to interact with biological targets. This has led to exploration in therapeutic applications such as anti-inflammatory and anticancer treatments. For example, structural modifications have been shown to improve selectivity and potency against cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .

Agricultural Applications

Agrochemical Development

In agriculture, this compound serves as a valuable intermediate in the synthesis of agrochemicals. Its structural features allow for modifications that enhance the efficacy of pesticides and herbicides. For instance, compounds derived from this pyrimidine structure have demonstrated fungicidal activity against various plant pathogens, suggesting potential use in crop protection strategies .

Chemical Synthesis

Building Block for Complex Molecules

This compound is utilized as a building block in organic synthesis due to its versatile functional groups. It can be modified through various chemical reactions to yield more complex structures that may possess unique biological activities or improved pharmacological profiles. The ability to synthesize derivatives with tailored properties makes it a crucial component in the development of new pharmaceuticals.

Case Studies and Research Findings

作用机制

The mechanism of action of N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.

相似化合物的比较

Similar Compounds

- N-methoxy-N-methyl-2-methylsulfanylpyrimidine-4-carboxamide

- N-methoxy-N-methyl-2-(methylthio)-4-pyrimidinecarboxamide

Uniqueness

N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide is unique due to its combination of methoxy, methyl, and methylthio groups on the pyrimidine ring. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

生物活性

N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including anti-inflammatory, anticancer, and enzyme inhibition properties. This article provides a comprehensive overview of its biological activity, supported by data tables and findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be broken down into several functional groups that contribute to its biological activity:

- Pyrimidine Ring : A six-membered ring containing two nitrogen atoms, which is crucial for its interaction with biological targets.

- Methoxy Group : Enhances solubility and may influence binding affinity.

- Methylthio Group : May participate in redox reactions, affecting the compound's reactivity and interaction with enzymes.

- Carboxamide Group : Contributes to hydrogen bonding with biological targets.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. It has been evaluated for its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.

Case Study: Antiproliferative Effects

In a study evaluating a series of pyrimidine derivatives, this compound demonstrated significant antiproliferative activity with an IC50 value indicating effective inhibition of cancer cell growth. The compound was tested against multiple cancer cell lines, showcasing its potential as a therapeutic agent.

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| This compound | 30 | MDA-MB-435 (breast cancer) |

| Control | 150 | MDA-MB-435 |

Enzyme Inhibition

This compound has also been studied for its role as an enzyme inhibitor. Pyrimidine derivatives are known to interact with various enzymes, which can lead to therapeutic effects:

The mechanism of action involves binding to specific enzymes or receptors, potentially inhibiting their activity. The presence of the methoxy and methylthio groups enhances the compound's ability to interact with these biological targets through hydrogen bonding and hydrophobic interactions.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. This is particularly relevant in the context of chronic diseases where inflammation plays a critical role.

Synthesis and Evaluation Studies

Numerous studies have focused on synthesizing derivatives of this compound and evaluating their biological activities. For example:

- Synthesis Methodology : The compound was synthesized using standard organic synthesis techniques, including nucleophilic substitution reactions.

- Biological Evaluation : Compounds were tested for their cytotoxicity against various cancer cell lines, with results indicating significant growth inhibition.

Comparative Studies

Comparative studies have shown that modifications to the core structure can enhance biological activity:

| Modification | IC50 (nM) | Remarks |

|---|---|---|

| Original Compound | 30 | Base activity |

| With additional methyl group | 15 | Enhanced potency |

| With chloro substitution | 10 | Further increased efficacy |

常见问题

Q. What are the common synthetic routes for N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide?

Methodological Answer: The compound is typically synthesized via peptide coupling reactions using 1,1’-carbonyldiimidazole (CDI) to link pyrimidine carboxylic acids with methoxy-methylamine derivatives. For example, thieno[2,3-d]pyrimidine-4-carboxylic acids are coupled with substituted aminopyridines under CDI activation to form carboxamide derivatives . Key steps include:

- Reagent optimization : CDI ensures mild conditions and high yields.

- Purification : Column chromatography or crystallization (e.g., using methanol/water mixtures) isolates the product .

Characterization : Confirmed via IR (C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (methoxy protons at δ 3.3–3.5 ppm), and ESI-MS (m/z matching molecular weight) .

Q. Which spectroscopic techniques are critical for characterizing structural stability?

Methodological Answer:

- IR spectroscopy : Identifies functional groups (e.g., amide C=O, methylthio S-C).

- NMR : Distinguishes conformational isomers. For example, methoxy and methylthio groups exhibit distinct splitting patterns in ¹H NMR .

- DFT calculations : Predict equilibrium conformers (e.g., gauche vs. cis) and stabilize charge-transfer interactions (e.g., π*CO/σC-S orbital interactions) .

Advanced Research Questions

Q. How can computational methods optimize synthesis yields of N-methoxy-N-methyl derivatives?

Methodological Answer:

- Conformational analysis via DFT : Predicts dominant conformers (e.g., gauche or quasi-cis) that influence reactivity. For example, sulfoxide derivatives (R-SO) favor quasi-cis conformers due to O-(CO)S charge transfer, enhancing acylation efficiency .

- Docking studies : Screen substituent effects (e.g., methylthio vs. trifluoromethyl) on target binding (e.g., TrmD enzyme in P. aeruginosa) to prioritize synthetic targets .

Q. How can discrepancies in antimicrobial activity data across analogs be resolved?

Methodological Answer:

-

Structure-Activity Relationship (SAR) analysis : Compare MIC values against substituent effects. For instance:

Compound Substituents MIC (μg/mL) vs. P. aeruginosa 2c 5,6-dimethyl 3.12 2g Benzothieno Broad-spectrum activity -

Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to evaluate binding affinity to TrmD. Poor activity may stem from steric clashes with active-site residues (e.g., Val152, Leu154) .

Q. What strategies address low yields in acylation reactions of pyrimidine carboxamides?

Methodological Answer:

- Solvent optimization : Polar aprotic solvents (DMF, THF) enhance reagent solubility.

- Catalyst screening : Additives like DMAP accelerate coupling .

- Byproduct removal : Use scavenger resins (e.g., polymer-bound isocyanate) to trap excess CDI .

Q. How does the methylthio group influence bioactivity compared to sulfone/sulfoxide analogs?

Methodological Answer:

- Electronic effects : Methylthio (S-Me) is electron-rich, enhancing π-stacking with aromatic enzyme residues.

- Metabolic stability : Sulfone derivatives (R-SO₂) resist oxidation but may reduce cell permeability .

- Experimental validation : Replace methylthio with sulfone/sulfoxide and compare MIC values (e.g., 2h vs. sulfone analog shows 4-fold lower activity) .

Q. What are the key considerations for designing stable formulations of pyrimidine carboxamides?

Methodological Answer:

- Degradation pathways : Hydrolysis of the methoxy group (pH-sensitive) or oxidation of methylthio.

- Stabilization methods :

- Lyophilization : For hygroscopic derivatives.

- Excipients : Cyclodextrins encapsulate reactive groups (e.g., amide) .

Q. How can researchers validate the role of charge-transfer interactions in molecular stability?

Methodological Answer:

- IR spectroscopy : Monitor carbonyl stretching shifts (e.g., ΔνCO ~20 cm⁻¹ indicates O-(CO)S interactions) .

- X-ray crystallography : Resolve spatial arrangements (e.g., dihedral angles between pyrimidine and aryl groups) .

Data Contradiction Analysis Example

Conflict : Compound 2c shows superior MIC against P. aeruginosa but limited solubility.

Resolution :

Solubility enhancement : Co-crystallize with PEG-400.

Bioavailability testing : Compare AUC in murine models for salt vs. free base forms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。